molecular formula C12H9BrClNO2 B12965305 Ethyl 4-bromo-8-chloroquinoline-2-carboxylate

Ethyl 4-bromo-8-chloroquinoline-2-carboxylate

Cat. No.: B12965305
M. Wt: 314.56 g/mol
InChI Key: OSGLIADJZAKFLU-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-8-chloroquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H9BrClNO2, is characterized by the presence of bromine and chlorine atoms on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-8-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions using appropriate quinoline precursors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-8-chloroquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 4-bromo-8-chloroquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-chloroquinoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-chloroquinazoline-2-carboxylate
  • Ethyl 4-chloroquinoline-3-carboxylate
  • 6-Bromo-2-chloroquinazoline
  • 4-Bromo-6-chloroquinoline
  • 6-Bromo-4-chloroquinoline

Uniqueness

Ethyl 4-bromo-8-chloroquinoline-2-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms on the quinoline ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H9BrClNO2

Molecular Weight

314.56 g/mol

IUPAC Name

ethyl 4-bromo-8-chloroquinoline-2-carboxylate

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)10-6-8(13)7-4-3-5-9(14)11(7)15-10/h3-6H,2H2,1H3

InChI Key

OSGLIADJZAKFLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2Cl)C(=C1)Br

Origin of Product

United States

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